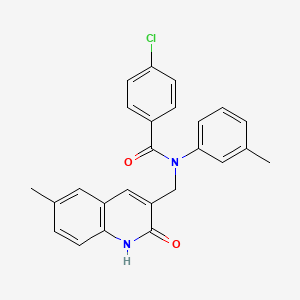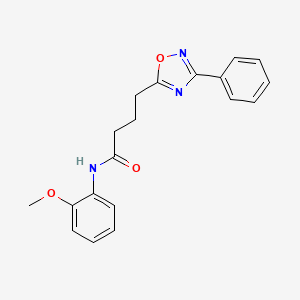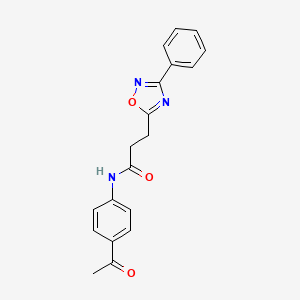
N-(4-acetylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, also known as APPO, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. APPO is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 326.38 g/mol.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.
In agriculture, this compound has been investigated for its potential as a plant growth regulator, as it has been shown to promote the growth of various crops such as wheat, rice, and soybean. Additionally, this compound has been studied for its potential as a herbicide, as it has been shown to inhibit the growth of various weeds.
In material science, this compound has been investigated for its potential as a fluorescent probe, as it has been shown to emit strong fluorescence in the presence of certain metal ions such as Cu2+ and Fe3+.
Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide varies depending on its application. In medicine, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been shown to protect neurons from oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway.
In agriculture, this compound has been shown to promote the growth of crops by stimulating the activity of various enzymes involved in plant growth and development. Additionally, this compound has been shown to inhibit the growth of weeds by interfering with their photosynthetic processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on its application. In medicine, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, while also protecting neurons from oxidative stress and inflammation. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects.
In agriculture, this compound has been shown to promote the growth of crops by stimulating the activity of various enzymes involved in plant growth and development. Additionally, this compound has been shown to inhibit the growth of weeds by interfering with their photosynthetic processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-acetylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide in lab experiments include its high purity, solubility in organic solvents, and ability to inhibit the growth of cancer cells and weeds. However, the limitations of using this compound in lab experiments include its potential toxicity and limited availability.
Direcciones Futuras
There are several future directions for research on N-(4-acetylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide. In medicine, further studies are needed to investigate the potential of this compound as an anticancer agent and neuroprotective agent in vivo. Additionally, studies are needed to investigate the safety and toxicity of this compound in animal models.
In agriculture, further studies are needed to investigate the potential of this compound as a plant growth regulator and herbicide in various crops and weeds. Additionally, studies are needed to investigate the environmental impact of this compound on soil and water systems.
In material science, further studies are needed to investigate the potential of this compound as a fluorescent probe for various metal ions and its potential applications in sensors and imaging.
Métodos De Síntesis
The synthesis of N-(4-acetylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves the condensation of 4-acetylphenylhydrazine with ethyl 3-phenyl-2-oxopropionate, followed by cyclization with phosphoryl chloride. The resulting product is then treated with acetic anhydride to yield this compound as a white crystalline powder. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-13(23)14-7-9-16(10-8-14)20-17(24)11-12-18-21-19(22-25-18)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABASZBSSQVJSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7702670.png)
![N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide](/img/structure/B7702680.png)

![N-(2-methoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7702692.png)

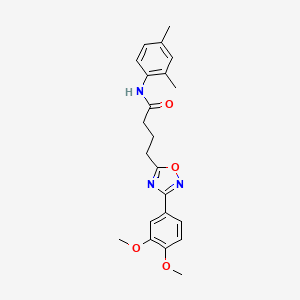
![3-(2,5-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702724.png)
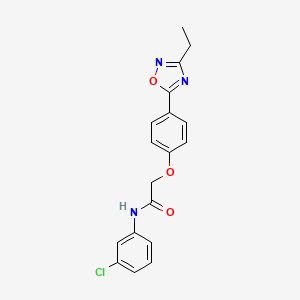
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7702742.png)


![3-(4-fluorophenyl)-5-oxo-N-[(pyridin-2-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702756.png)
